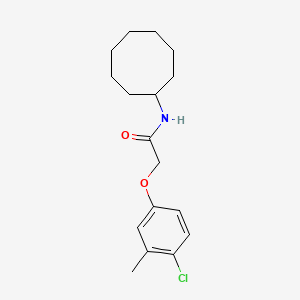
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide, also known as ABT-702, is a selective inhibitor of the enzyme adenosine kinase. Adenosine kinase is responsible for the breakdown of adenosine, a molecule that plays a crucial role in various physiological processes. ABT-702 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine. Adenosine is a molecule that plays a crucial role in various physiological processes, including the regulation of inflammation, cell proliferation, and neurotransmission. By inhibiting adenosine kinase, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide increases the levels of adenosine, which in turn, activates adenosine receptors and exerts its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been shown to have several biochemical and physiological effects. In cancer cells, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/AKT pathway. In inflammation, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide reduces the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. In neurological disorders, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide improves cognitive function by reducing neuroinflammation and increasing the levels of adenosine.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has several advantages for lab experiments. It is a selective inhibitor of adenosine kinase, which allows for the specific targeting of adenosine metabolism. It has also been extensively studied, and its mechanism of action is well understood. However, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide. In cancer, further studies are needed to determine its efficacy in combination with other chemotherapy agents. In inflammation, further studies are needed to determine its potential use in the treatment of autoimmune diseases. In neurological disorders, further studies are needed to determine its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Conclusion:
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide is a selective inhibitor of adenosine kinase that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action is well understood, and it has several advantages for lab experiments. Further studies are needed to determine its efficacy in various diseases and its potential use in combination with other therapies.
Synthesis Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide involves several steps, starting with the reaction of 4-chloro-3-methylphenol with cyclooctylamine to form the corresponding amine. This amine is then acetylated with acetic anhydride to obtain the corresponding acetamide. Finally, the acetamide is reacted with phosphorus oxychloride to form 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In inflammation, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In neurological disorders, 2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide has been shown to improve cognitive function and reduce neuroinflammation.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2/c1-13-11-15(9-10-16(13)18)21-12-17(20)19-14-7-5-3-2-4-6-8-14/h9-11,14H,2-8,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVLUDOGGUCXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2CCCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-cyclooctylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5802643.png)
![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
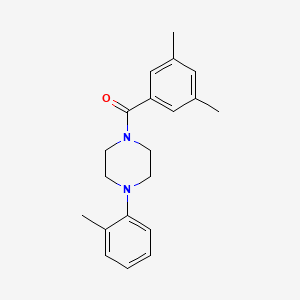
![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)
![4-nitrobenzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5802665.png)
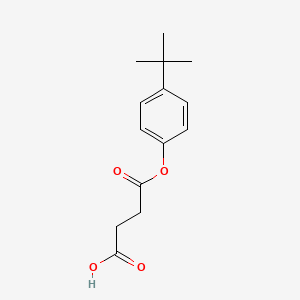
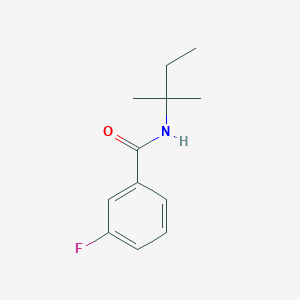
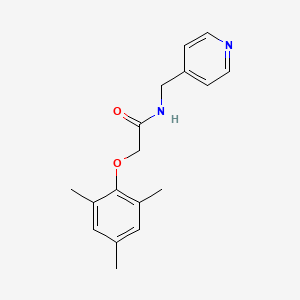
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B5802696.png)
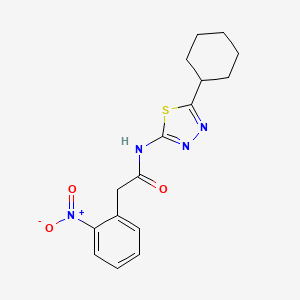
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
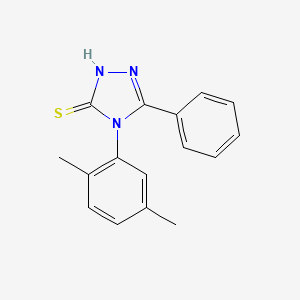
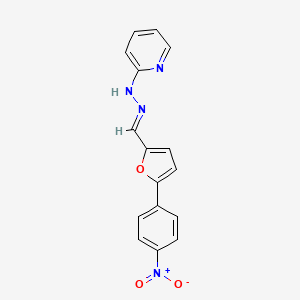
![2-[(3,5-dimethylbenzyl)thio]-N-methylacetamide](/img/structure/B5802746.png)